
5-Bromo-3-(ethylthio)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, an ethylthio group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid typically involves the bromination of 3-(ethylthio)-2-pyridinecarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to slightly elevated temperatures.
Reduction: Zinc, hydrochloric acid; reaction conditionsroom temperature.
Substitution: Amines, thiols, alkoxides; reaction conditionspresence of a base or catalyst, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: 3-(Ethylthio)-2-pyridinecarboxylic acid.
Substitution: Various substituted pyridinecarboxylic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the ethylthio group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(Ethylthio)-2-pyridinecarboxylic acid: Lacks the bromine atom at the 5th position.
5-Bromo-2-pyridinecarboxylic acid: Lacks the ethylthio group at the 3rd position.
5-Bromo-3-(methylthio)-2-pyridinecarboxylic acid: Contains a methylthio group instead of an ethylthio group.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarboxylic acid is unique due to the combination of the bromine atom and the ethylthio group, which can influence its reactivity and interactions in chemical and biological systems
Propiedades
Fórmula molecular |
C8H8BrNO2S |
|---|---|
Peso molecular |
262.13 g/mol |
Nombre IUPAC |
5-bromo-3-ethylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-6-3-5(9)4-10-7(6)8(11)12/h3-4H,2H2,1H3,(H,11,12) |
Clave InChI |
HJPGREYRIMTZOQ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(N=CC(=C1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


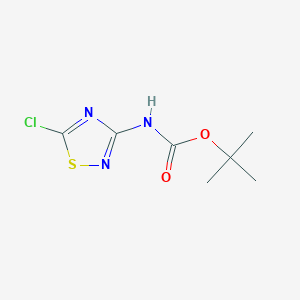
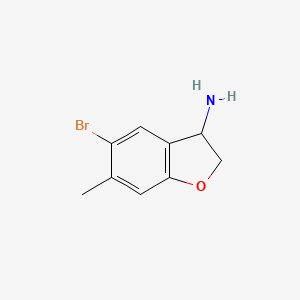
![1-[4-Hydroxy-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13982908.png)
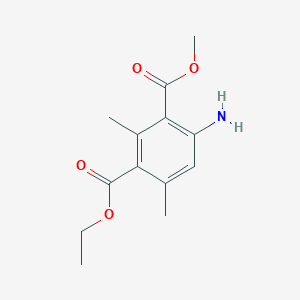
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)

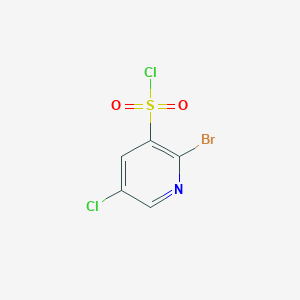
![5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one](/img/structure/B13982947.png)
![[2-(1H-Imidazol-1-yl)-4,8-dimorpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13982950.png)
![4-[(4-Methylpiperazin-1-yl)methyl]piperidin-4-ol](/img/structure/B13982952.png)
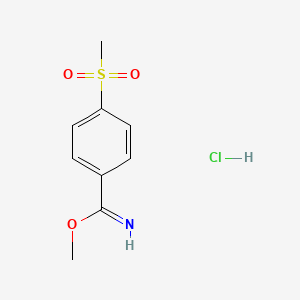

![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

